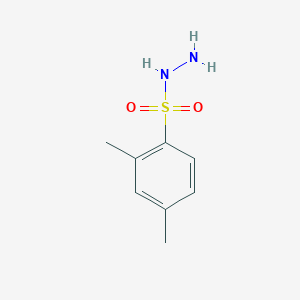
2,4-Dimethylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylbenzenesulfonohydrazide is a chemical compound that serves as a precursor for the synthesis of various aromatic hydrazones. These hydrazones have been synthesized through condensation reactions and have been characterized for their antioxidant activities, among other properties. The compound's derivatives have shown potential in various applications, including as antioxidants and in the analysis of biologically relevant amines .
Synthesis Analysis
The synthesis of 2,4-Dimethylbenzoylhydrazones, which are closely related to this compound, involves condensation reactions with various aromatic aldehydes. The process yields a range of compounds with different antioxidant activities. The structures of some of these compounds have been confirmed using single-crystal X-ray diffraction data . Additionally, sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which are structurally related to this compound, have been synthesized and characterized by X-ray single crystal diffraction .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated using various analytical techniques. Single-crystal X-ray diffraction data have supported the assigned structures of some synthesized benzoylhydrazones . For the sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, the crystal structures have been determined, revealing the organization of the molecules as molecular crystals with hydrogen bonds forming a framework .
Chemical Reactions Analysis
The reactivity of this compound derivatives has been explored in various contexts. For instance, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid, a related compound, has been used as a derivatizing reagent for primary amines, which are then analyzed by gas chromatography with electron-capture detection . This indicates the potential of this compound derivatives to participate in chemical reactions that are useful in analytical chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been studied to some extent. The antioxidant activity of synthesized benzoylhydrazones has been evaluated in vitro, with some compounds showing better activity than standard antioxidants . The solubility and stability of these compounds are also of interest, as seen in the study of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide analogs, which have poor water solubility and require formulation for delivery in animal models of cancer . Additionally, the synthesis and properties of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole, a compound with a related sulfonyl group, have been reported, providing insights into the behavior of such molecules in the solid state .
Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
2,4-Dimethylbenzenesulfonohydrazide has been utilized in the synthesis of various compounds, particularly 2,4-Dimethylbenzoylhydrazones. These compounds, synthesized through condensation reactions, have been evaluated for their in vitro antioxidant activity, particularly for their ability to scavenge DPPH radicals. The compounds exhibited varying degrees of scavenging activity, with some showing better activity than standard antioxidants (Taha et al., 2013).
Corrosion Inhibition
Derivatives of sulfonohydrazide, including those involving this compound, have been investigated as corrosion inhibitors, particularly for carbon steel in acidic media. These studies involve electrochemical measurements and theoretical calculations to evaluate the effectiveness of these derivatives in preventing corrosion (Ichchou et al., 2019).
Anticancer Activity
Research has been conducted on the synthesis of novel chemical entities using this compound derivatives, focusing on anticancer activity. These compounds have been evaluated against specific cell lines, demonstrating promising results in inhibiting cancer cell growth (Gomha et al., 2020).
Catalysis
This compound has also been involved in catalytic processes, such as the Ritter reaction. This reaction is significant in organic synthesis, where secondary alcohols are converted to amides using catalytic acids (Sanz et al., 2007).
Fluorescence Chemodosimetry
Research has been done on the use of derivatives of this compound in fluorescence chemodosimetry, specifically for detecting Hg2+ ions. This application is significant in environmental monitoring and sensing of heavy metals (Lin et al., 2015).
Drug Development
The compound has also been referenced in drug development and analysis studies, showing its versatility in various scientific applications (Nathanson et al., 1971).
Mécanisme D'action
Safety and Hazards
While specific safety and hazard information for 2,4-Dimethylbenzenesulfonohydrazide is not available in the search results, it’s generally important to handle all chemical compounds with appropriate safety measures. This often includes using personal protective equipment and following proper storage and disposal procedures .
Propriétés
IUPAC Name |
2,4-dimethylbenzenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6-3-4-8(7(2)5-6)13(11,12)10-9/h3-5,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQPXLLLOCPINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3010503.png)
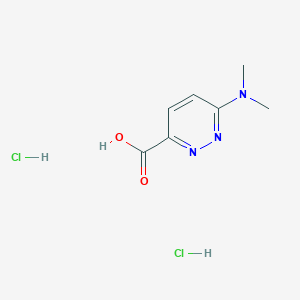

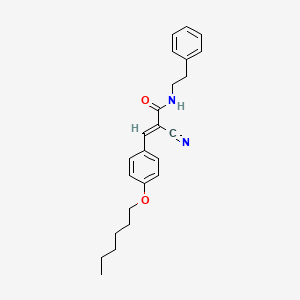

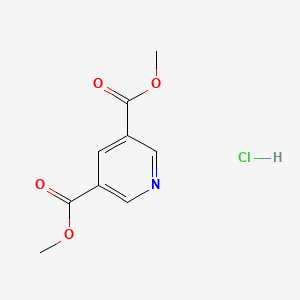
![N-(3-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B3010513.png)
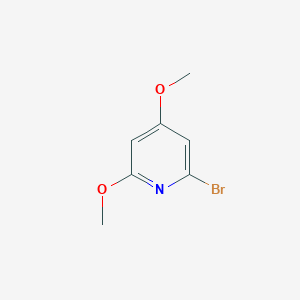

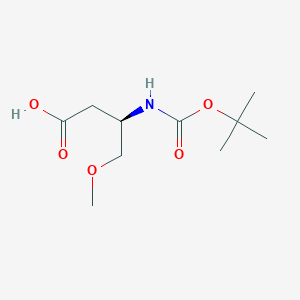



![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3010526.png)